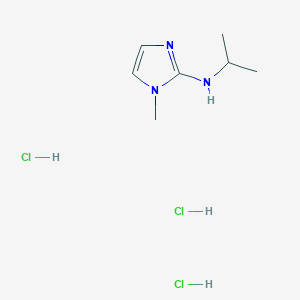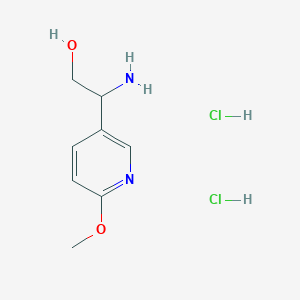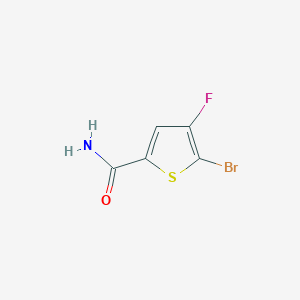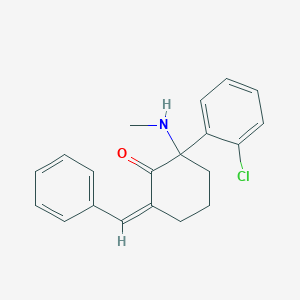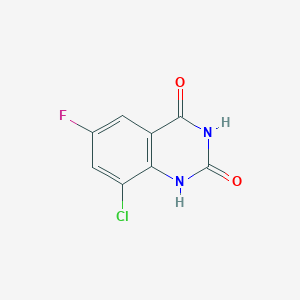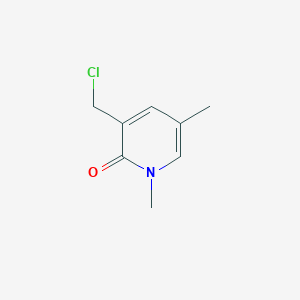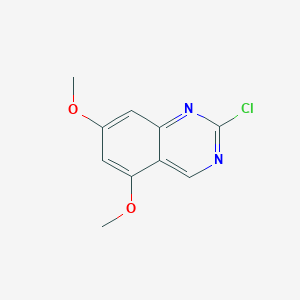
2-Chloro-5,7-dimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde. The general synthetic route includes:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid.
Cyclization: The amine undergoes cyclization with formamide to form the quinazoline ring.
Chlorination: The final step involves chlorination using phosphorus oxychloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often avoid the use of hazardous solvents and reagents, focusing instead on greener alternatives. For example, the use of glacial acetic acid and DMF is minimized, and the chlorination process is optimized to reduce the use of phosphorus oxychloride .
化学反应分析
Types of Reactions
2-Chloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or iron powder in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .
科学研究应用
2-Chloro-5,7-dimethoxyquinazoline has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore
作用机制
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazoline, particularly in its role as a tyrosine kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival. This mechanism is crucial for its anticancer activity .
相似化合物的比较
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Similar structure but with an amino group at the 4-position.
2-Chloro-6,7-dimethoxyquinazoline: Lacks the 5-position substitution.
4,6,7-Substituted Quinazolines: Various derivatives with different substituents at the 4, 6, and 7 positions
Uniqueness
2-Chloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a tyrosine kinase inhibitor sets it apart from other quinazoline derivatives, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
2-chloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3 |
InChI 键 |
IVSMTIAEDVAECM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=NC=C2C(=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


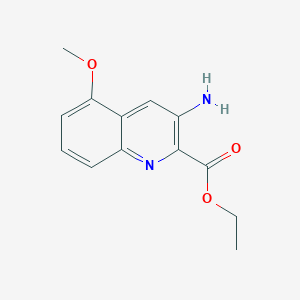
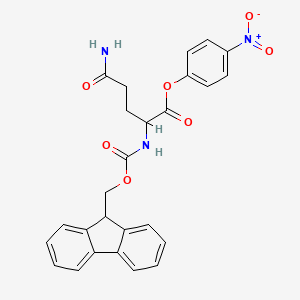
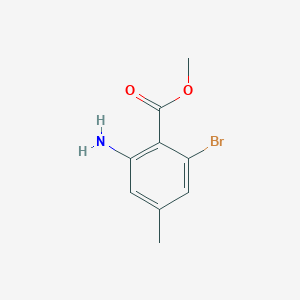

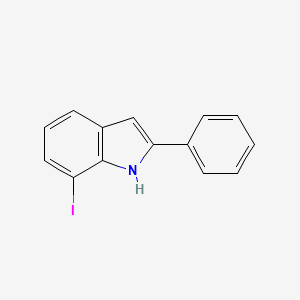
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
